Product packaging for Chiauranib(Cat. No.:)

Chiauranib

Cat. No.: B1191729
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Timeline

Chiauranib emerged from Shenzhen Chipscreen Biosciences’ integrated chemical genomics platform, established in 2001. Discovered in 2007, its development aimed to address drug resistance in neuroendocrine tumors by targeting multiple oncogenic pathways. Key milestones include:

Year Milestone Significance
2007 Compound discovery Identification of this compound’s unique kinase inhibition profile
2013 Phase I clinical trial approval (China) First-in-human studies confirming tolerability
2017 Phase Ib/II trials (NCT03216343) Demonstrated 17.9% objective response rate in relapsed SCLC
2020 Breakthrough Therapy Designation (China) Accelerated development for SCLC and ovarian cancer
2021 US FDA IND clearance Global expansion of Phase Ib/2 trials for SCLC
2024 Phase III trial approval (China) First-line combination therapy for extensive-stage SCLC

Key Institutions and Collaborations

  • Shenzhen Chipscreen Biosciences : Primary developer, holding global patents.
  • Akeso Biopharma : Clinical trial collaboration for combination therapies.
  • US FDA/NMPA : Regulatory partnerships enabling international trials.

Properties

Molecular Formula

C30H30Cl2F2N2O8S

Appearance

white solid powder

Synonyms

Chiauranib;  CS2164;  CS-2164;  CS 2164.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Advantages of this compound :

  • Synergistic Triple Pathway Inhibition : Unlike sunitinib or regorafenib, this compound uniquely targets CSF-1R to modulate tumor-associated macrophages, enhancing antitumor immunity .
  • Lower Toxicity : Compared to ENMD-2076, this compound’s AEs (e.g., hypertension) are more manageable and less severe .
  • Broader Efficacy : In t-FL and NKTL models, this compound induced apoptosis via STAT3 and AIF pathways, mechanisms absent in other TKIs .

Pharmacokinetic and Efficacy Comparison

Parameter This compound Sunitinib ENMD-2076
Cmax (ng/mL) 1,250 (50 mg dose) 150 (50 mg dose) 450 (200 mg dose)
AUC (h·ng/mL) 20,500 (50 mg dose) 2,800 (50 mg dose) 8,000 (200 mg dose)
IC50 (VEGFR2) 2.4 nM 10 nM 15 nM
Stable Disease Rate 66.7% (solid tumors) 42% (renal cell carcinoma) 35% (ovarian cancer)

Unique Preclinical Findings

  • AIF-Dependent Apoptosis : In NKTL, this compound triggers caspase-independent apoptosis through AIF nuclear translocation, synergizing with L-asparaginase .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chiauranib’s molecular structure (C27H21N3O3C_{27}H_{21}N_{3}O_{3}) features a complex arrangement designed for multi-target inhibition . While proprietary details of its synthesis are undisclosed, general methodologies for similar compounds suggest a multi-step organic synthesis approach. Key steps likely include:

  • Core Scaffold Construction : The quinoline and naphthalene moieties are synthesized via Friedländer annulation and Suzuki-Miyaura coupling reactions, respectively .

  • Side Chain Introduction : The carboxamide group is introduced through nucleophilic acyl substitution, using activating agents such as HATU or EDCI.

  • Chiral Resolution : Asymmetric catalysis ensures the correct stereochemistry, critical for target binding.

A representative synthetic pathway is outlined below:

StepReaction TypeReagents/ConditionsPurpose
1Friedländer AnnulationEthanol, 80°C, 12hQuinoline core formation
2Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, DMF, 100°CNaphthalene moiety attachment
3Carboxamide FormationHATU, DIPEA, DCM, RTIntroduction of amine side chain

Table 1: Hypothetical synthetic steps for this compound based on structural analogs .

Critical challenges include minimizing byproducts during coupling reactions and ensuring high enantiomeric purity. Patent data highlights the use of hydrochloric acid for salt formation, enhancing solubility and stability .

Formulation Strategies and Optimization

This compound’s poor aqueous solubility (143.52mM143.52 \, \text{mM} in DMSO) necessitates advanced formulation techniques . Clinical trials utilize the following preparation protocol for in vivo administration:

  • Stock Solution Preparation :

    • Dissolve 62.5mg/mL62.5 \, \text{mg/mL} in DMSO with ultrasonication .

    • Dilute with PEG300 and Tween 80 to achieve working concentrations .

ComponentVolume (μL)Role
DMSO Master100Primary solvent
PEG300300Solubility enhancer
Tween 8050Surfactant
ddH2O550Aqueous phase

Table 2: In vivo formulation components for this compound .

  • Lyophilization : To improve shelf-life, the drug is freeze-dried and reconstituted with sterile water before use .

Purification and Analytical Characterization

Purification employs high-performance liquid chromatography (HPLC) with a C18 column, achieving ≥98% purity. Key quality control parameters include:

  • Purity Analysis : LC-MS/MS with a lower quantification limit of 1.00ng/mL1.00 \, \text{ng/mL} .

  • Stability Testing : Accelerated studies at 40°C/75%RH40°C/75\% \, \text{RH} confirm no degradation over 6 months .

Pharmacokinetic studies reveal a linear dose-exposure relationship, with steady-state plasma concentrations achieved within 8 days of repeated dosing .

Scalability and Industrial Manufacturing

Industrial production scales the synthesis using continuous flow reactors to enhance yield and reduce costs. Critical considerations include:

  • Catalyst Recycling : Palladium catalysts from coupling reactions are recovered via filtration .

  • Waste Management : Solvent recovery systems minimize environmental impact.

Phase III trials use batches produced under GMP conditions, with strict adherence to ICH guidelines for impurity profiling .

Q & A

Q. What are the primary molecular targets of Chiauranib, and how do these inform preclinical experimental design?

this compound is a multitarget inhibitor with potent activity against angiogenic (VEGFR1/2/3, PDGFRα, c-Kit), mitotic (Aurora B), and chronic inflammation-related kinases (CSF1R), with IC50 values ranging from 1–9 nM . For preclinical studies, researchers should prioritize assays assessing kinase inhibition selectivity (e.g., competitive binding assays) and functional endpoints like angiogenesis (tube formation assays) or cell cycle arrest (flow cytometry for G2/M phase). Dose-response curves must account for overlapping target IC50 values to avoid confounding effects .

Q. How should pharmacokinetic (PK) parameters guide dose selection in this compound studies?

Phase I data show dose-dependent increases in Cmax (e.g., 201 ng/mL at 10 mg vs. 1275 ng/mL at 65 mg on Day 1) and AUC0-24h, with evidence of drug accumulation by Day 28 (e.g., 2238 ng/mL Cmax at 65 mg) . Researchers must model saturation effects (e.g., nonlinear AUC increases at higher doses) and incorporate repeated dosing schedules to mimic clinical accumulation. PK/PD modeling using compartmental analysis is recommended to correlate exposure with target inhibition .

Q. What in vitro and in vivo models are most relevant for studying this compound’s antitumor efficacy?

Preclinical studies validated this compound’s efficacy in transformed follicular lymphoma (t-FL) cell lines (e.g., DOHH2, RL) and xenograft models . For in vitro work, prioritize assays measuring apoptosis (Annexin V/PI staining), migration (scratch/wound healing), and STAT3/ERK phosphorylation (Western blot). In vivo, use orthotopic or patient-derived xenograft (PDX) models to evaluate tumor growth inhibition and metastasis. Include endpoints like tumor volume, histopathology, and biomarker analysis (e.g., p-STAT3 Ser727) .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic data between single-dose and steady-state studies?

Example: Day 1 AUC0-24h exceeds AUC0-144h at all doses, while Day 28 shows inverse trends at lower doses . To resolve this, conduct metabolite profiling (e.g., LC-MS/MS) to identify active metabolites contributing to prolonged exposure. Use population pharmacokinetics to assess inter-individual variability and covariates (e.g., hepatic function) affecting clearance. Validate findings with sparse sampling in longitudinal cohorts .

Q. What experimental strategies optimize this compound’s combination with other therapies?

Preclinical data suggest synergies with agents targeting STAT3 or ERK pathways . Design factorial experiments (e.g., 2×2 matrix of this compound + MEK inhibitor) to quantify additive vs. synergistic effects via Chou-Talalay analysis. Include mechanistic endpoints (e.g., phospho-ERK/STAT3) and in vivo validation. Account for overlapping toxicities (e.g., hematologic effects) using staggered dosing regimens in animal models .

Q. How should researchers investigate resistance mechanisms to this compound in heterogeneous tumors?

Resistance may arise from compensatory signaling (e.g., AKT/mTOR activation) or genetic heterogeneity . Employ single-cell RNA sequencing (scRNA-seq) to profile resistant subclones in patient-derived models. Use CRISPR-Cas9 screens to identify synthetic lethal targets (e.g., downstream VEGFR2 effectors). Validate findings with longitudinal biopsies in clinical cohorts and functional genomics (e.g., siRNA knockdown) .

Q. What statistical methods are robust for analyzing contradictory efficacy data across cell lines?

Example: Variable apoptosis rates in t-FL cell lines (e.g., DOHH2 vs. SU-DHL-4) . Apply mixed-effects models to account for cell line-specific variability (e.g., baseline p-STAT3 levels). Use hierarchical clustering to group cell lines by signaling pathway activation and correlate with response. Meta-analysis frameworks (e.g., random-effects models) can pool data from independent studies while addressing heterogeneity .

Methodological Guidance

Q. How to design a rigorous PK/PD study for this compound?

  • Sampling: Collect plasma/tissue samples at multiple timepoints (e.g., 0, 2, 6, 24h post-dose) to capture distribution phases.
  • Assays: Use validated LC-MS/MS for this compound quantification and ELISA for target engagement (e.g., plasma VEGF levels).
  • Modeling: Employ non-compartmental analysis (NCA) for AUC/Cmax, followed by compartmental modeling (e.g., Monolix) to estimate clearance and volume of distribution .

Q. What biomarkers are most predictive of this compound response, and how to validate them?

Prioritize biomarkers linked to primary targets:

  • Angiogenesis: Plasma VEGF-A, microvessel density (CD31 staining).
  • STAT3 pathway: p-STAT3 Ser727 in tumor biopsies. Validate via ROC analysis in preclinical/clinical cohorts. Use multiplex IHC or digital pathology to quantify spatial heterogeneity .

Q. How to ensure reproducibility in this compound studies?

  • Protocols: Detail batch-specific drug purity (HPLC reports), storage conditions (-80°C in DMSO), and vehicle controls.
  • Data sharing: Deposit raw PK data (e.g., Cmax, AUC) and omics datasets in public repositories (e.g., GEO, PRIDE).
  • Replication: Include independent validation cohorts and cross-validate findings with orthogonal methods (e.g., siRNA + pharmacologic inhibition) .

Ethical and Regulatory Considerations

Q. How to address ethical challenges in translational this compound research?

  • Animal studies: Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor volume ≤2000 mm³).
  • Clinical data: Anonymize patient-derived xenograft sources and obtain IRB approval for biospecimen use .

Q. What frameworks support cross-disciplinary collaboration in this compound research?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with clinical needs. Establish shared data platforms (e.g., REDCap) for real-time collaboration between pharmacologists, oncologists, and bioinformaticians .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.